Cas no 88444-81-9 (3,5-Bis(Trifluoromethyl)phenylacetylene)

3,5-Bis(Trifluoromethyl)phenylacetylene structure
88444-81-9 structure
Product Name:3,5-Bis(Trifluoromethyl)phenylacetylene
Numero CAS:88444-81-9
MF:C10H4F6
MW:238.129183769226
MDL:MFCD01861850
CID:61167
PubChem ID:1512607
Update Time:2024-10-26

3,5-Bis(Trifluoromethyl)phenylacetylene Proprietà chimiche e fisiche

Nomi e identificatori

    • 3',5'-Bis(trifluoromethyl)phenyl acetylene
    • 1-Ethynyl-3,5-bis(trifluoromethyl)benzene
    • 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETYLENE
    • 3',5'-Bis-trifluoromethylphenyl acetylene
    • 3',5'-Bis(trifluoromethyl)phenylacetylene
    • MAHIBRPXUPUAIF-UHFFFAOYSA-N
    • PubChem2734
    • 3',5'-Bis-trifluoromethylphenylacetylene
    • 1,3-bis(trifluoromethyl)-5-ethynylbenzene
    • PC5951
    • SBB063619
    • KM2612
    • VZ25663
    • 1-Ethynyl-3,5-bis(trifluoromethyl)benzene (ACI)
    • 1-[3,5-Bis(trifluoromethyl)phenyl]acetylene
    • 3,5-Bis(trifluoromethyl)phenylethyne
    • 3,5-Di(trifluoromethyl)phenylacetylene
    • EN300-1938558
    • MFCD01861850
    • 88444-81-9
    • E1353
    • DTXSID70363735
    • AC-19410
    • SCHEMBL313640
    • DB-012620
    • PS-7623
    • DTXCID70314782
    • CS-0100907
    • SY234776
    • 1-Ethynyl-3,5-bis(trifluoromethyl)benzene, 97%
    • Q-102446
    • AKOS015853187
    • CHEMBL4639052
    • 3,5-Bis(Trifluoromethyl)phenylacetylene
    • MDL: MFCD01861850
    • Inchi: 1S/C10H4F6/c1-2-6-3-7(9(11,12)13)5-8(4-6)10(14,15)16/h1,3-5H
    • Chiave InChI: MAHIBRPXUPUAIF-UHFFFAOYSA-N
    • Sorrisi: FC(C1C=C(C(F)(F)F)C=C(C#C)C=1)(F)F

Proprietà calcolate

  • Massa esatta: 238.02200
  • Massa monoisotopica: 238.02171910g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 1
  • Complessità: 269
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 0
  • XLogP3: 3.9

Proprietà sperimentali

  • Densità: 1.346 g/mL at 25 °C(lit.)
  • Punto di ebollizione: 74°C/60mmHg(lit.)
  • Punto di infiammabilità: Fahrenheit: 111,2 ° f
    Celsius: 44 ° c
  • Indice di rifrazione: n20/D 1.4230(lit.)
  • PSA: 0.00000
  • LogP: 3.70550

3,5-Bis(Trifluoromethyl)phenylacetylene Informazioni sulla sicurezza

3,5-Bis(Trifluoromethyl)phenylacetylene Dati doganali

  • CODICE SA:2903999090
  • Dati doganali:

    Codice doganale cinese:

    2903999090

    Panoramica:

    2903999090 Altri derivati alogenati aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2903999090 derivati alogenati di idrocarburi aromatici IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:5,5% Tariffa generale:30,0%

3,5-Bis(Trifluoromethyl)phenylacetylene Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
094112-1g
1-Ethynyl-3,5-bis(trifluoromethyl)benzene
88444-81-9 95+%
1g
1542CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
E1353-5g
1-Ethynyl-3,5-bis(trifluoromethyl)benzene
88444-81-9 >98.0%(GC)
5g
¥1,725.00 2021-05-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
E1353-1g
1-Ethynyl-3,5-bis(trifluoromethyl)benzene
88444-81-9 98.0%(GC)
1g
505CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WW376-5g
1-Ethynyl-3,5-bis(trifluoromethyl)benzene
88444-81-9 97%
5g
898.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WW376-1g
1-Ethynyl-3,5-bis(trifluoromethyl)benzene
88444-81-9 97%
1g
221.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-WW376-200mg
1-Ethynyl-3,5-bis(trifluoromethyl)benzene
88444-81-9 97%
200mg
158.0CNY 2021-07-13
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B304832-1g
3,5-Bis(Trifluoromethyl)phenylacetylene
88444-81-9 97%
1g
¥71.90 2023-09-04
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
B304832-5g
3,5-Bis(Trifluoromethyl)phenylacetylene
88444-81-9 97%
5g
¥316.90 2023-09-04
Fluorochem
040848-1g
3',5'-Bis-trifluoromethylphenyl acetylene
88444-81-9 98%
1g
£20.00 2022-02-28
Fluorochem
040848-5g
3',5'-Bis-trifluoromethylphenyl acetylene
88444-81-9 98%
5g
£66.00 2022-02-28

3,5-Bis(Trifluoromethyl)phenylacetylene Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  15 h, 60 °C
2.1 Reagents: Potassium hydroxide Solvents: Diethyl ether ,  Methanol ;  10 min, rt
2.2 Reagents: Water
Riferimento
Pluripotent Features of Doubly Thiophene-Fused Benzodiphospholes as Organic Functional Materials
Higashino, Tomohiro ; et al, Chemistry - A European Journal, 2019, 25(25), 6425-6438

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Synthesis of Chiral Triazole-Based Halogen Bond Donors
Kaasik, Mikk ; et al, Synthesis, 2019, 51(10), 2128-2135

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 60 °C
Riferimento
Terminal alkynes from aldehydes via dehydrohalogenation of (Z)-1-iodo-1-alkenes with TBAF
Beshai, Mira; et al, Tetrahedron Letters, 2008, 49(48), 6794-6796

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, 0 °C
2.1 Reagents: Potassium carbonate Solvents: Methanol ;  5.5 h, rt
Riferimento
Syntheses and biological evaluation of 1,2,3-triazole and 1,3,4-oxadiazole derivatives of imatinib
Li, Yong-Tao; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(5), 1419-1427

Metodo di produzione 5

Condizioni di reazione
1.1 Solvents: Toluene ;  15 h, 50 °C
2.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  10 min, rt; rt → -78 °C
2.2 2.5 h, -78 °C → rt
2.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 60 °C
Riferimento
Terminal alkynes from aldehydes via dehydrohalogenation of (Z)-1-iodo-1-alkenes with TBAF
Beshai, Mira; et al, Tetrahedron Letters, 2008, 49(48), 6794-6796

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: 4-Methylmorpholine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  6 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  3 h, 0 °C
3.1 Reagents: Potassium carbonate Solvents: Methanol ;  5.5 h, rt
Riferimento
Syntheses and biological evaluation of 1,2,3-triazole and 1,3,4-oxadiazole derivatives of imatinib
Li, Yong-Tao; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(5), 1419-1427

Metodo di produzione 7

Condizioni di reazione
1.1 -
1.2 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Synthesis of Chiral Triazole-Based Halogen Bond Donors
Kaasik, Mikk ; et al, Synthesis, 2019, 51(10), 2128-2135

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  1 h, rt
Riferimento
Syntheses of highly unsaturated isocyanides via organometallic pathways
Mujkic, Monika; et al, Dalton Transactions, 2012, 41(3), 839-849

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether
Riferimento
Preparation of fluorine-containing phenylacetylenes by the method of introduction of the ethynyl group using 1,1-dichloro-2,2-difluoroethene
Kodaira, Kazuo; et al, Bulletin of the Chemical Society of Japan, 1988, 61(5), 1625-31

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  5.5 h, rt
Riferimento
Syntheses and biological evaluation of 1,2,3-triazole and 1,3,4-oxadiazole derivatives of imatinib
Li, Yong-Tao; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(5), 1419-1427

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  overnight, rt
Riferimento
Gold Catalysis: 2,3- or 1,4-Addition to Butadiynes
Stein, Philipp M.; et al, Advanced Synthesis & Catalysis, 2022, 364(22), 3817-3839

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  10 min, rt; rt → -78 °C
1.2 2.5 h, -78 °C → rt
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  6 h, 60 °C
Riferimento
Terminal alkynes from aldehydes via dehydrohalogenation of (Z)-1-iodo-1-alkenes with TBAF
Beshai, Mira; et al, Tetrahedron Letters, 2008, 49(48), 6794-6796

Metodo di produzione 13

Condizioni di reazione
1.1 Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ;  8 h, rt → reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Cyclohexane ;  rt → reflux
Riferimento
Fluorinated phenylethynyl-terminated imide oligomers with reduced melt viscosity and enhanced melt stability
Yang, Yang; et al, Polymer, 2011, 52(1), 138-148

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether
1.2 -
2.1 Reagents: Butyllithium Solvents: Diethyl ether
Riferimento
Preparation of fluorine-containing phenylacetylenes by the method of introduction of the ethynyl group using 1,1-dichloro-2,2-difluoroethene
Kodaira, Kazuo; et al, Bulletin of the Chemical Society of Japan, 1988, 61(5), 1625-31

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Diethyl ether
1.2 Reagents: Bromine
2.1 Reagents: Butyllithium Solvents: Diethyl ether
2.2 -
3.1 Reagents: Butyllithium Solvents: Diethyl ether
Riferimento
Preparation of fluorine-containing phenylacetylenes by the method of introduction of the ethynyl group using 1,1-dichloro-2,2-difluoroethene
Kodaira, Kazuo; et al, Bulletin of the Chemical Society of Japan, 1988, 61(5), 1625-31

3,5-Bis(Trifluoromethyl)phenylacetylene Raw materials

3,5-Bis(Trifluoromethyl)phenylacetylene Preparation Products

3,5-Bis(Trifluoromethyl)phenylacetylene Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:88444-81-9)3,5-Bis(Trifluoromethyl)phenylacetylene
Numero d'ordine:A10508
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 17:32
Prezzo ($):195.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:88444-81-9)3,5-Bis(Trifluoromethyl)phenylacetylene
A10508
Purezza:99%
Quantità:25g
Prezzo ($):195.0
Email